2-Amino-5-(m-tolyl)pyridin-3-ol
Description
2-Amino-5-(m-tolyl)pyridin-3-ol is a pyridine derivative with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol (CAS: 2045223-90-1). Its structure features a pyridine core substituted with an amino group at position 2, a hydroxyl group at position 3, and a meta-tolyl (3-methylphenyl) group at position 3.
Properties
IUPAC Name |
2-amino-5-(3-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-2-4-9(5-8)10-6-11(15)12(13)14-7-10/h2-7,15H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMKENZLRCPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(N=C2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(m-tolyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(m-tolyl)pyridine with ammonia or an amine source under suitable conditions to introduce the amino group. The hydroxyl group can be introduced through subsequent hydrolysis or substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-5-(m-tolyl)pyridin-3-ol may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(m-tolyl)pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Amino-5-(m-tolyl)pyridin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biological Studies: It may be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-Amino-5-(m-tolyl)pyridin-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can also participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The following table summarizes key molecular and structural differences between 2-Amino-5-(m-tolyl)pyridin-3-ol and related pyridine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 2-Amino-5-(m-tolyl)pyridin-3-ol | C₁₂H₁₂N₂O | 200.24 | 2045223-90-1 | -NH₂ (C2), -OH (C3), m-tolyl (C5) |
| 2-Amino-5-(3-trifluoromethylphenyl)pyridin-3-ol | C₁₂H₉F₃N₂O | 254.21 | 2752777-97-0 | -NH₂ (C2), -OH (C3), 3-CF₃Ph (C5) |
| 2-Amino-5-bromo-3-hydroxypyridine | C₅H₅BrN₂O | 189.01 | 39903-01-0 | -NH₂ (C2), -OH (C3), -Br (C5) |
| 2-Amino-5-fluoropyridin-3-ol | C₅H₅FN₂O | 128.11 | 16867-03-1 | -NH₂ (C2), -OH (C3), -F (C5) |
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The m-tolyl group (methyl-substituted phenyl) is electron-donating, whereas the trifluoromethyl (-CF₃) group in the second compound is strongly electron-withdrawing. This difference influences reactivity and interactions in biological systems .
Antioxidant and Antimicrobial Potential
- 2-Amino-5-(3-arylsydnon-4-oyl)thiazoles: Though structurally distinct (thiazole core), these compounds exhibit notable antioxidant activity, suggesting that pyridine derivatives with similar substituents (e.g., -CF₃ or halogens) may also display redox-modulating properties .
- Thiadiazole Derivatives: Compounds like 2-amino-5-(substituted-benzyl)-1,3,4-thiadiazoles show antimicrobial activity against gram-negative bacteria, highlighting the importance of heterocyclic frameworks in drug design. Pyridine analogs, such as 2-Amino-5-(m-tolyl)pyridin-3-ol, may share similar bioactivity due to structural parallels .
Coordination Chemistry
Pyridin-3-ol derivatives, including 2-Amino-5-(m-tolyl)pyridin-3-ol, can act as ligands for metal complexes.
Economic and Industrial Considerations
- Cost: 2-Amino-5-(trifluoromethyl)pyridin-3-ol is priced at $269.00/g (bulk), significantly higher than non-fluorinated analogs like the m-tolyl variant, reflecting synthetic complexity .
- Applications : The m-tolyl derivative is favored in agrochemical synthesis, while fluorinated/brominated variants are prioritized in pharmaceutical research for enhanced bioavailability .
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